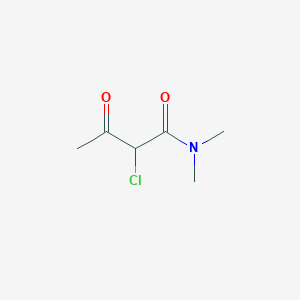
2-(4-Chlorophenyl)-3-oxobutanenitrile
Overview
Description
2-(4-Chlorophenyl)-3-oxobutanenitrile (2-CPOB) is a synthetic organic compound that is widely used in scientific research. It is a colorless liquid with a boiling point of 128°C and a melting point of -20°C. It is insoluble in water but soluble in organic solvents. 2-CPOB is widely used in the synthesis of various compounds and has applications in a variety of fields, including organic chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Synthesis of Novel Compounds
2-Arylidene-3-oxobutanenitrile derivatives, including 2-(4-chlorophenyl)-3-oxobutanenitrile, have been utilized in synthesizing various novel compounds. For instance, the Knoevenagel condensation between aldehydes and 3-oxobutanenitrile has led to the creation of specific derivatives, which subsequently form part of complex molecular structures in various chemical syntheses (Han et al., 2015).
Role in Heterocyclic Synthesis
In the field of heterocyclic chemistry, this compound plays a crucial role. It has been used as a starting material in the synthesis of polyfunctionally substituted heterocycles, which are significant due to their varied applications, including in pharmaceuticals (Khalik, 1997).
Spectroscopic and Structural Characterization
Detailed spectroscopic and structural characterizations of compounds containing this compound have been conducted. These studies include density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, exploring their molecular structure, spectroscopic properties, and potential biological applications (Wazzan et al., 2016).
Biological Activity Studies
Compounds synthesized using this compound have shown biological activity against various microorganisms and tumor cells. This highlights its significance in the development of new therapeutic agents (Černuchová et al., 2005).
Antimicrobial Activity
The antibacterial activity of metal complexes involving 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has been explored. These studies demonstrate the potential of these compounds in addressing bacterial infections (Sadeek et al., 2015).
Synthesis of Benzothiazole Derivatives
The compound has been used for synthesizing benzothiazole derivatives, which are important in medicinal chemistry due to their diverse biological activities (Zaki et al., 2006).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets
Mode of Action
It’s plausible that the compound interacts with its targets in a manner similar to other chlorophenyl compounds, potentially leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenyl)-3-oxobutanenitrile plays a crucial role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. This interaction can lead to the formation of reactive intermediates that may affect cellular function. Additionally, this compound has been shown to bind to proteins such as albumin, influencing their structure and function. These interactions highlight the compound’s potential impact on biochemical pathways and cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This can lead to changes in gene expression and cellular metabolism. For instance, this compound can induce apoptosis in certain cell types by activating caspases, which are enzymes that play a key role in programmed cell death . Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression. This binding can result in the inhibition or activation of certain genes, depending on the context. Furthermore, this compound can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in neurotransmitter breakdown . This inhibition can lead to an accumulation of neurotransmitters, affecting neuronal function and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, such as liver damage and neurotoxicity . These adverse effects are likely due to the accumulation of reactive intermediates and the inhibition of critical enzymes. It is important to determine the threshold doses that lead to these toxic effects to ensure safe usage in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. For example, the compound can influence the levels of glucose and fatty acids in cells by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. This distribution pattern can affect the compound’s overall activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, it can interact with DNA and RNA, affecting gene expression. In the mitochondria, it can influence energy production and apoptosis . These localization patterns are crucial for understanding the compound’s overall impact on cellular function.
properties
IUPAC Name |
2-(4-chlorophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBZEJZUAZXNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884139 | |
| Record name | Benzeneacetonitrile, .alpha.-acetyl-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5219-07-8 | |
| Record name | α-Acetyl-4-chlorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5219-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-3-oxobutyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005219078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetonitrile, .alpha.-acetyl-4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetonitrile, .alpha.-acetyl-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-3-oxobutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-CHLOROPHENYL)-3-OXOBUTYRONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H823RV67E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















